

A Comprehensive Spectroscopic Guide to Methyl 5-formyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: methyl 5-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B073154

[Get Quote](#)

This technical guide provides a detailed analysis of the spectroscopic data for **methyl 5-formyl-1H-pyrrole-2-carboxylate** (CAS No. 1197-13-3), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The information presented herein is synthesized from established spectroscopic principles and available data for structurally related compounds, ensuring a high degree of scientific integrity and practical utility.

Introduction

Methyl 5-formyl-1H-pyrrole-2-carboxylate is a bifunctional pyrrole derivative featuring both an electron-withdrawing formyl group and a methyl ester. This substitution pattern significantly influences the electron density distribution within the pyrrole ring, which is reflected in its characteristic spectroscopic signatures. A thorough understanding of its NMR, IR, and MS data is paramount for confirming its identity, assessing its purity, and predicting its reactivity in synthetic transformations. Pyrrole-containing compounds are of significant interest due to their presence in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.^[1]

Molecular Structure and Spectroscopic Correlation

The molecular structure of **methyl 5-formyl-1H-pyrrole-2-carboxylate** is fundamental to interpreting its spectroscopic data. The presence of distinct functional groups and protons in unique chemical environments gives rise to a predictable and analyzable set of signals in each spectroscopic technique.

Caption: Molecular structure of **methyl 5-formyl-1H-pyrrole-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **methyl 5-formyl-1H-pyrrole-2-carboxylate**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **methyl 5-formyl-1H-pyrrole-2-carboxylate** is expected to show distinct signals for the N-H proton, the two pyrrole ring protons, the formyl proton, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the formyl and ester groups.

Experimental Protocol:

A typical ^1H NMR experiment would be conducted as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).
- Instrument: A 400 MHz or higher field NMR spectrometer.
- Parameters: A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

Data Interpretation:

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
N-H	9.0 - 12.0	Broad Singlet	-
Formyl-H	9.5 - 10.0	Singlet	-
Pyrrole-H (α to CHO)	7.0 - 7.5	Doublet	~4.0
Pyrrole-H (β to CHO)	6.2 - 6.8	Doublet	~4.0
Methyl-H	3.8 - 4.0	Singlet	-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Expert Insights: The broadness of the N-H signal is a characteristic feature of pyrroles and is due to quadrupole broadening by the ^{14}N nucleus and potential intermolecular hydrogen bonding. The downfield shift of the formyl and pyrrole protons is a direct consequence of the deshielding effect of the electron-withdrawing carbonyl groups.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in **methyl 5-formyl-1H-pyrrole-2-carboxylate** will give rise to a distinct signal.

Experimental Protocol:

- Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent is typically used for ^{13}C NMR.
- Instrument: A 100 MHz or higher field NMR spectrometer.
- Parameters: Proton-decoupled mode is standard to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a relaxation delay are necessary to obtain a good spectrum, especially for quaternary carbons.

Data Interpretation:

Based on data for structurally similar compounds, the following assignments can be predicted.

[2]

Carbon Assignment	Expected Chemical Shift (ppm)
Formyl C=O	175 - 185
Ester C=O	160 - 170
Pyrrole C (α to CO ₂ Me)	125 - 135
Pyrrole C (α to CHO)	130 - 140
Pyrrole C (β to CO ₂ Me)	110 - 120
Pyrrole C (β to CHO)	115 - 125
Methyl C	50 - 55

Note: The assignments for the pyrrole carbons can be confirmed using 2D NMR techniques like HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

- Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Parameters: A background spectrum is first collected, followed by the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

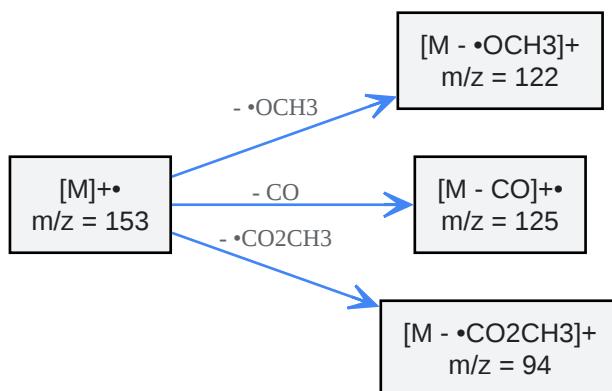
Data Interpretation:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3300	N-H stretch	Pyrrole N-H
~1720	C=O stretch	Ester carbonyl
~1680	C=O stretch	Aldehyde carbonyl
~1550	C=C stretch	Pyrrole ring
~1250	C-O stretch	Ester

Expert Insights: The presence of two distinct carbonyl peaks is a key feature, with the ester carbonyl typically appearing at a slightly higher wavenumber than the aldehyde carbonyl due to the electronic effects of the adjacent oxygen atom. The N-H stretching vibration is often broad due to hydrogen bonding. A theoretical study on the related 5-formyl-1H-pyrrole-2-carboxylic acid supports these vibrational assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.


Experimental Protocol:

- Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation:

The molecular ion peak (M⁺) for **methyl 5-formyl-1H-pyrrole-2-carboxylate** (C₇H₇NO₃) is expected at an m/z of 153.14.

Expected Fragmentation Pattern:

[Click to download full resolution via product page](#)

Caption: Plausible fragmentation pathway for **methyl 5-formyl-1H-pyrrole-2-carboxylate** in mass spectrometry.

Expert Insights: Under electron ionization, the molecular ion is expected to be prominent. Key fragmentation pathways would likely involve the loss of the methoxy radical ($\bullet\text{OCH}_3$) from the ester group to give a fragment at m/z 122, or the loss of carbon monoxide (CO) from the formyl group, resulting in a fragment at m/z 125. Loss of the entire carbomethoxy group ($\bullet\text{CO}_2\text{CH}_3$) would lead to a fragment at m/z 94. The mass spectrum of the related compound, 5-methyl-1H-pyrrole-2-carboxaldehyde, shows a prominent molecular ion and loss of CO, which supports the predicted fragmentation.

Conclusion

The spectroscopic data of **methyl 5-formyl-1H-pyrrole-2-carboxylate** provides a detailed fingerprint of its molecular structure. The combination of ^1H and ^{13}C NMR, IR, and MS allows for unambiguous identification and characterization. The insights provided in this guide, based on established principles and data from related compounds, should serve as a valuable resource for scientists working with this important heterocyclic compound. The structural elucidation of pyrrole derivatives through spectroscopic analysis is a cornerstone of natural product chemistry and drug discovery.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cibtech.org [cibtech.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Methyl 5-formyl-1H-pyrrole-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073154#methyl-5-formyl-1h-pyrrole-2-carboxylate-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

